2-Fluoro-2-methylpropanamide
Description
2-Fluoro-2-methylpropanamide (CAS: 1263376-90-4) is a fluorinated organic compound with the molecular formula C₄H₈FNO. It features a propanamide backbone substituted with a fluorine atom and a methyl group at the second carbon (Figure 1). This compound is commercially available with a purity of 97% and is utilized in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by the fluorine substituent .
Properties
IUPAC Name |
2-fluoro-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYCTAYGNLLRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308476 | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-90-4 | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-methylpropanamide typically involves the reaction of 2-fluoro-2-methylpropionic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-fluoro-2-methylpropionic acid.
Reduction: Formation of 2-fluoro-2-methylpropanamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-methylpropanamide finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2-fluoro-2-methylpropanamide, highlighting differences in substituents and functional groups:
Key Observations:
Fluorine vs. The cyano group may also participate in hydrogen bonding, unlike fluorine. Fluorine’s smaller atomic radius and high electronegativity reduce steric hindrance and improve lipid solubility compared to bulkier substituents.
Aromatic vs. Aliphatic Substituents :
- Compounds like (±)-2-(2-fluoro-biphenyl-4-yl)-N-(1-phenylpropan-2-yl)propanamide incorporate aromatic biphenyl groups, enabling π-π stacking interactions critical for binding to hydrophobic pockets in enzymes or receptors . This contrasts with the aliphatic structure of this compound, which lacks aromatic interactions but offers simpler synthetic routes.
Amino and Methoxy Modifications: The addition of an amino group and methoxy-phenyl substituent in 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl introduces basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery systems .
Ester vs. Amide Functional Groups: The ethyl ester derivative (2-fluoro-2-methyl-3-oxo-3-phenylpropanoic acid ethyl ester) is more prone to hydrolysis under acidic or basic conditions compared to the amide, which is stabilized by resonance .
Biological Activity
2-Fluoro-2-methylpropanamide (C4H8FNO) is a fluorinated amide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound features a fluorine atom attached to a carbon adjacent to an amide functional group. Its structure can be represented as follows:
The presence of fluorine significantly influences the compound's lipophilicity and binding affinity to biological targets.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Anticancer Activity : Preliminary studies suggest that modifications in the molecular structure of related compounds can enhance anticancer properties. For instance, compounds with similar amide structures have shown promising results against glioblastoma cells by inducing cell death at lower concentrations compared to their parent compounds .
- Neuropharmacological Effects : The compound is being explored for its potential anticonvulsant properties. Analogous compounds in the same chemical class have demonstrated efficacy in modulating ion channels associated with epilepsy, indicating that this compound might also influence neuronal excitability .
- Interaction with Membrane Proteins : The compound's ability to interact with biological membranes may contribute to its pharmacological effects. Studies on structurally related compounds have shown that they can alter membrane fluidity and inhibit mitochondrial respiration, which are critical pathways in cancer cell metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Safety and Toxicity
The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments indicate that while fluorinated compounds can exhibit enhanced biological activity, they may also pose risks due to their reactivity and potential accumulation in biological systems. Further studies are needed to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
